
2-Mercaptoethanol-d6
Übersicht
Beschreibung
2-Mercaptoethanol-d6 is an isotope analogue of 2-Mercaptoethanol . It has a molecular formula of DSCD2CD2OD and a molecular weight of 84.17 . It is used in the synthesis of nano-graphene for cellular imaging and drug delivery .
Molecular Structure Analysis
The molecular structure of this compound consists of two carbon atoms, six deuterium atoms (a stable isotope of hydrogen), one sulfur atom, and one oxygen atom . The linear formula is DSCD2CD2OD .
Physical And Chemical Properties Analysis
It has a boiling point of 157 °C (dec.) (lit.) and a density of 1.204 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Biomolekulare Kernspinresonanz (NMR)-Spektroskopie
2-Mercaptoethanol-d6: wird in der biomolekularen NMR-Spektroskopie häufig verwendet. Seine deuterierte Form ist besonders wertvoll, um Interferenzen im NMR-Signal zu reduzieren, was für die Gewinnung klarer und genauer Daten entscheidend ist . Die Fähigkeit der Verbindung, Disulfidbrücken in Proteinen zu reduzieren, macht sie zu einem wichtigen Reagenz bei der Vorbereitung von Proben für die NMR-Analyse, wodurch die Untersuchung von Proteinstrukturen, Dynamik und Interaktionen ermöglicht wird.
Protein-Elektrophorese
Im Bereich der Proteomik spielt This compound eine entscheidende Rolle in der Protein-Elektrophorese, insbesondere in der SDS-PAGE. Es hilft, Protein-Disulfidbrücken vor der Gelelektrophorese zu reduzieren, wodurch sichergestellt wird, dass Proteine vollständig denaturiert sind und anhand ihres Molekulargewichts getrennt werden können .
Synthetische Chemie
This compound: wird auch in der synthetischen Chemie als Quelle für Deuteriumatome zur Markierung von Verbindungen eingesetzt. Dies ist besonders nützlich bei der Synthese von mit stabilen Isotopen markierten Medikamenten, die in pharmakokinetischen und metabolischen Studien verwendet werden .
Toxikologie und Sicherheitsstudien
Aufgrund seiner toxikologischen Eigenschaften wird This compound in Sicherheitsstudien eingesetzt, um die Stoffwechselwege und möglichen toxischen Wirkungen von Thiolen zu verstehen. Es dient als Modellverbindung, um die Mechanismen der Toxizität zu untersuchen und Sicherheitsrichtlinien im chemischen Umgang zu entwickeln .
Safety and Hazards
2-Mercaptoethanol-d6 is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 - Skin Corr. 1B . It is combustible and toxic in contact with skin . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or if inhaled .
Wirkmechanismus
Target of Action
The primary targets of 2-Mercaptoethanol-d6 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play crucial roles in various biochemical processes, including enzymatic reactions and protein structure maintenance.
Mode of Action
This compound interacts with its targets primarily through the reduction of disulfide bonds. This interaction results in the disruption of protein structures, particularly those that rely on disulfide bonds for their stability .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B . It also plays a role in the DNA damage response (DDR) signaling pathway, particularly in enhancing the phosphorylation of ataxia telangiectasia mutated (ATM) and ATM-mediated effector kinases .
Pharmacokinetics
It is known that the compound has a boiling point of 157 °c (dec) (lit) and a density of 1204 g/mL at 25 °C
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to protect against DNA double-strand breaks after kidney ischemia and reperfusion injury through GPX4 upregulation . It also enhances the proliferation and survival of mesenchymal stem cells (MSCs) at higher passage numbers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect its ability to reduce disulfide bonds . Additionally, the pH and temperature of the environment may also influence its stability and efficacy .
Biochemische Analyse
Biochemical Properties
2-Mercaptoethanol-d6 plays a crucial role in biochemical reactions, primarily due to its reducing properties. It interacts with various enzymes, proteins, and other biomolecules by breaking disulfide bonds, which are essential for maintaining the structural integrity of many proteins. For instance, this compound can reduce disulfide bonds in enzymes like ribonuclease, leading to the denaturation of the enzyme and loss of its activity . This interaction is vital for studying protein folding and stability.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances the proliferation and survival of mesenchymal stem cells at higher passage numbers . In lymphocyte cultures, this compound enhances cell viability, antibody formation, and blast transformation . Additionally, it influences cell signaling pathways by maintaining cellular cysteine and glutathione levels, which are crucial for redox balance and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reducing disulfide bonds in proteins, leading to the disruption of their tertiary and quaternary structures . This reduction is achieved through the formation of mixed disulfides with cysteine residues, which are then taken up by cells and reduced back to cysteine and this compound . This cyclic action allows cells to utilize cystine constantly, maintaining cellular redox balance and promoting cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its reducing activity can decrease due to oxidation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote growth. At high doses, this compound can be toxic, leading to adverse effects such as decreased oxygen consumption, lymphopenia, and neutrophilia . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a reducing agent. It interacts with enzymes like glutathione reductase, which helps maintain the reduced state of glutathione in cells . This interaction is crucial for protecting cells from oxidative stress and maintaining redox homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its reducing effects on cytoplasmic proteins . It can also be found in other subcellular compartments, depending on the presence of specific targeting signals or post-translational modifications that direct its localization. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects.
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-1-deuteriooxy-2-deuteriosulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-AFCDONKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746123 | |
| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-37-8 | |
| Record name | 2-(~2~H)Sulfanyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203645-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


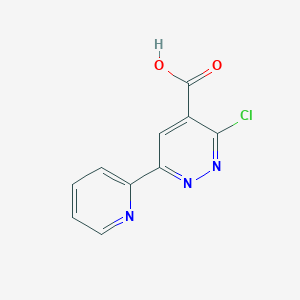
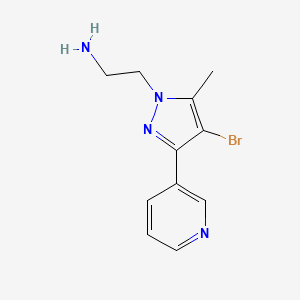





![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)
![1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1490707.png)
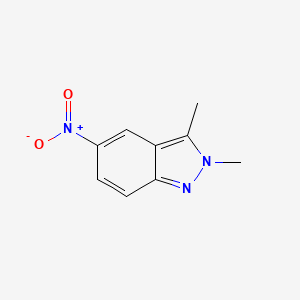
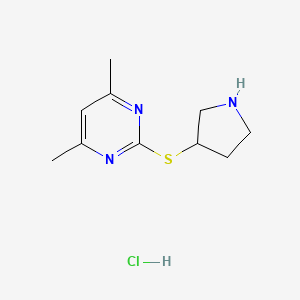
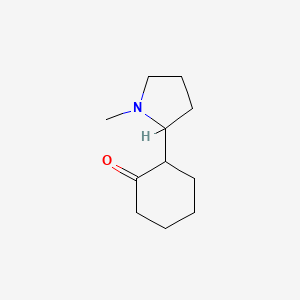
![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
